1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine

Phenylethanolamine N-methyltransferase PNMT inhibition Benzimidazole SAR

This racemic benzimidazole derivative features a chiral (1-phenylethyl) substituent at N1, introducing steric bulk that modulates phenyl-benzimidazole torsion angles distinct from achiral 1-phenyl analogs. Ideal as a matched negative control for PNMT inhibitor SAR, a conformational probe for ATP-binding pocket steric tolerance, or a bidentate ligand for metal complex synthesis. Source with validated purity for reproducible fragment-based drug discovery workflows.

Molecular Formula C15H15N3
Molecular Weight 237.3 g/mol
CAS No. 63261-04-1
Cat. No. B1373511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine
CAS63261-04-1
Molecular FormulaC15H15N3
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2N
InChIInChI=1S/C15H15N3/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17-15(18)16/h2-11H,1H3,(H2,16,17)
InChIKeyMIHMSHYCJPFPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine (CAS 63261-04-1): Benzimidazole Scaffold for Kinase-Targeted Medicinal Chemistry


1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine (CAS 63261-04-1), systematically named 1-(1-phenylethyl)benzimidazol-2-amine, is a benzimidazole derivative bearing a 2-amino group and an N1-(1-phenylethyl) substituent . The compound has a molecular formula of C15H15N3, a molecular weight of 237.30 g/mol, and is commercially available as a powder with a melting point of 120-125°C and a purity specification of ≥95% from multiple vendors . This scaffold belongs to the 2-aminobenzimidazole class, a privileged pharmacophore extensively explored in kinase inhibitor programs and antimicrobial drug discovery [1]. The (1-phenylethyl) substitution at the N1 position distinguishes this compound from simpler N1-phenyl or N1-benzyl analogs, introducing both steric bulk and a chiral center that can modulate binding interactions with biological targets [2].

Why N1-Substituted Benzimidazol-2-amines Cannot Be Freely Substituted: The Critical Role of Torsional Conformation in Target Engagement


Benzimidazol-2-amines bearing N1-aryl or N1-aralkyl substituents exhibit highly restricted structure-activity relationships (SAR) that preclude simple analog substitution. Crystallographic and computational modeling studies of 1-phenylbenzimidazoles binding to kinase ATP sites reveal that the narrow binding pocket permits a maximum torsion angle of approximately 40° between the phenyl and benzimidazole rings [1]. The (1-phenylethyl) substituent in CAS 63261-04-1 introduces both a chiral methyl branch and a distinct steric profile compared to 1-phenyl, 1-benzyl, or 1-(2-phenylethyl) analogs [2]. These structural variations alter the equilibrium torsion angle, ligand cross-section, and consequently target affinity—closely related heterocycles in the same class are frequently inactive [3]. Additionally, the presence of a chiral center at the α-carbon of the phenylethyl group (which CAS 63261-04-1 is supplied as a racemic mixture unless otherwise specified) introduces enantiomer-dependent binding that cannot be replicated by achiral N1-substituents [4].

Quantitative Comparative Evidence: 1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine (63261-04-1) vs. Closest Analogs


PNMT Inhibitory Activity: 1-(1-Phenylethyl) Substitution Yields Weak Inhibition vs. Potent 5-Substituted Analogs

In radiochemical enzyme inhibition assays against bovine phenylethanolamine N-methyltransferase (PNMT), 1-(1-phenylethyl)-1H-benzimidazol-2-amine (CAS 63261-04-1) exhibits a Ki value of 1.11 mM (1.11 × 10⁶ nM), indicating weak inhibitory activity [1]. This contrasts sharply with optimized 5-substituted 1-phenylbenzimidazole PNMT inhibitors which achieve Ki values in the low micromolar to sub-micromolar range. The weak activity of the parent 2-amino scaffold highlights that the (1-phenylethyl) N1-substituent alone is insufficient for potent PNMT inhibition, and that additional substitution (particularly at the 5-position of the benzimidazole ring) is required for meaningful target engagement. This compound therefore serves as an appropriate negative control or baseline scaffold in PNMT inhibitor SAR campaigns, rather than as a lead compound.

Phenylethanolamine N-methyltransferase PNMT inhibition Benzimidazole SAR

Physicochemical Differentiation: Melting Point and pKa Distinguish N1-(1-Phenylethyl) from N1-Benzyl Analog

1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine (CAS 63261-04-1) exhibits a melting point of 120-125°C and a predicted pKa of 6.68 . In comparison, the structurally related 1-benzyl-1H-benzimidazol-2-amine (CAS 43182-10-1) differs in both molecular weight (223.27 g/mol vs. 237.30 g/mol) and commercial purity specification (typically 99% vs. 95-98% for the target compound) . The presence of the α-methyl branch in the (1-phenylethyl) substituent increases molecular weight by 14 Da and introduces a chiral center absent in the benzyl analog, while also reducing calculated logP (3.12 vs. approximately 2.8-3.0 for benzyl analogs) [1]. These physicochemical differences affect chromatographic behavior, crystallization propensity, and formulation development.

Physicochemical properties Melting point comparison Benzimidazole derivatives

Torsional Conformation Constraint: N1-(1-Phenylethyl) Steric Bulk Alters Ligand Cross-Section Relative to N1-Phenyl Benchmark

Structural studies of 1-phenylbenzimidazoles bound to the PDGFR kinase ATP site have established that the narrow binding pocket imposes a maximum torsion angle of approximately 40° between the phenyl and benzimidazole rings, corresponding to the calculated minimum-energy conformation (43.6° for the unsubstituted free ligand) [1]. Substitution at the α-position of the N1-phenylethyl group (as in CAS 63261-04-1) introduces additional steric bulk that is predicted to alter the equilibrium torsion angle and increase the effective ligand cross-section. This structural modification renders the compound incompatible with binding pockets optimized for the planar N1-phenyl pharmacophore. Importantly, 7- or 2‘-substituted analogs with torsion angles exceeding this 40° threshold are completely inactive against PDGFR, demonstrating the exquisite conformational sensitivity of this scaffold class [2].

Kinase inhibitor design Torsion angle ATP-binding pocket

Commercial Purity and Regulatory Classification: Benchmarking Against Alternative Suppliers

1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine is commercially available from multiple vendors with purity specifications ranging from 95% (AKSci, Sigma-Aldrich/Enamine, CymitQuimica) to 98% (Leyan) . The compound is classified under CLP criteria with notified hazards including Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: respiratory irritation) [1]. This regulatory classification is consistent across the benzimidazol-2-amine scaffold class and informs appropriate handling and storage protocols. Storage recommendations uniformly specify room temperature under cool, dry conditions in powder form.

Compound procurement Purity specification Regulatory compliance

Defined Application Scenarios for 1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine (63261-04-1)


Negative Control or Baseline Scaffold in PNMT Inhibitor SAR Campaigns

Given its weak PNMT inhibitory activity (Ki = 1.11 mM), this compound is optimally deployed as a structurally matched negative control in structure-activity relationship studies of phenylethanolamine N-methyltransferase inhibitors. It provides a defined baseline for assessing potency improvements achieved through additional substitution at the 5-position of the benzimidazole ring or modification of the 2-amino group. [1]

Scaffold for Divergent Synthesis of Chiral Benzimidazole Libraries

The racemic (1-phenylethyl) N1-substituent serves as a versatile handle for chiral resolution studies or as a precursor for stereoselective synthesis. The 2-amino group is amenable to acylation, sulfonylation, and condensation reactions, enabling the construction of diverse compound libraries for fragment-based drug discovery or high-throughput screening against kinase and antimicrobial targets.

Conformational Probe in Kinase ATP-Binding Pocket Modeling

The α-methyl branch of the (1-phenylethyl) group introduces steric bulk that alters the phenyl-benzimidazole torsion angle relative to the 1-phenyl parent scaffold. This compound can be employed as a conformational probe to interrogate the steric tolerance of ATP-binding pockets in homology-modeled kinase structures (e.g., PDGFR, CK1δ, Aurora kinases), complementing SAR data obtained with flatter N1-aryl analogs. [2]

Ligand Scaffold for Coordination Chemistry and Metal Complex Synthesis

The 2-amino group and benzimidazole N3 atom provide a bidentate coordination motif suitable for metal complex formation. This compound may serve as a ligand in the synthesis of transition metal complexes (e.g., Zn(II), Pd(II), Pt(II)) for applications in catalysis, materials chemistry, or metallodrug development. The (1-phenylethyl) substituent imparts distinct solubility and crystallization properties compared to simpler N1-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.